molecular formula C11H13BrO B593896 1-(4-Bromo-3-methylphenyl)butan-1-one CAS No. 1266996-84-2

1-(4-Bromo-3-methylphenyl)butan-1-one

Cat. No.: B593896
CAS No.: 1266996-84-2
M. Wt: 241.128
InChI Key: ZIQTVVDEDLNVKS-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)butan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.128. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Building Blocks

  • 1-(4-Bromo-3-methylphenyl)butan-1-one serves as a key building block in organic synthesis. Studies have explored its utility in creating various organic compounds, such as 5-membered-aza-heterocycles and 5-membered-carbocycles, though the yields vary based on the synthesis methods employed (Westerlund, Gras, & Carlson, 2001).

Crystallographic Structure Analysis

  • Research on similar compounds, like 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, contributes to understanding the crystallographic structures of related chemicals, which is crucial in the field of chemical crystallography (Shi & Jiang, 1999).

Electrophilic Cyclization in Organic Chemistry

  • The compound's derivatives are used in electrophilic cyclization reactions, a fundamental process in organic chemistry, to produce complex molecules like halofurans and iodofurans (Sniady, Morreale, & Dembinski, 2007).

Electrochemical Conversion Studies

  • Studies on the electrochemical conversion of related compounds, such as 4-phenylbuten-2-ones into 4-phenylbutan-2-ones, help in understanding the electrocatalytic hydrogenation processes, which have implications in green chemistry and sustainable practices (Bryan & Grimshaw, 1997).

Antimicrobial Agent Synthesis

  • Research has been conducted on synthesizing substituted phenyl azetidines, which include derivatives of the compound, for potential use as antimicrobial agents. This highlights its role in the development of new pharmaceuticals (Doraswamy & Ramana, 2013).

Synthesis Methodologies

  • Various studies have been dedicated to improving and exploring different synthesis methodologies for derivatives of this compound, indicating its importance as a chemical intermediate in organic synthesis (Carlson et al., 2012).

Corrosion Inhibitors for Mild Steel

  • Derivatives like quinoxaline have been examined as corrosion inhibitors for mild steel, suggesting the potential of this compound derivatives in industrial applications, particularly in corrosion protection (Olasunkanmi, Kabanda, & Ebenso, 2016).

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQTVVDEDLNVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716654
Record name 1-(4-Bromo-3-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266996-84-2
Record name 1-(4-Bromo-3-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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